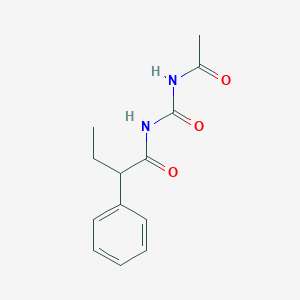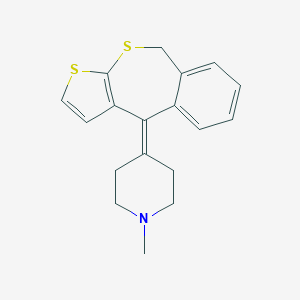
Pipethiadene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipethiadene is a chemical compound that belongs to the class of phenothiazine derivatives. It has been of significant interest to the scientific community due to its potential applications in various fields, including medical research.
Mecanismo De Acción
Pipethiadene exerts its pharmacological effects by blocking dopamine receptors in the brain, particularly the D2 receptor subtype. This leads to a decrease in dopamine activity, resulting in its antipsychotic and sedative effects. Additionally, pipethiadene has been shown to have affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Pipethiadene has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease dopamine turnover in the brain, reduce the activity of the mesolimbic dopamine system, and decrease the release of prolactin from the pituitary gland. Additionally, pipethiadene has been shown to have sedative effects, reducing the activity of the central nervous system and inducing sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pipethiadene has several advantages and limitations for use in laboratory experiments. Its high affinity for dopamine receptors makes it a useful tool for studying the dopamine receptor system. Additionally, its sedative effects make it useful for studying sleep and circadian rhythms. However, its potential side effects, including hypotension and extrapyramidal symptoms, must be considered when using pipethiadene in experiments.
Direcciones Futuras
There are several potential future directions for research involving pipethiadene. One area of interest is the development of more selective dopamine receptor antagonists with fewer side effects. Additionally, pipethiadene may have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Finally, further research is needed to fully elucidate the mechanisms underlying pipethiadene's therapeutic effects and to develop more effective treatments for psychiatric and neurological disorders.
Métodos De Síntesis
Pipethiadene can be synthesized via several methods, including the reaction of phenothiazine with ethylene oxide and subsequent reduction of the resulting product. Another method involves the reaction of phenothiazine with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The purity and yield of the synthesized pipethiadene can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
Pipethiadene has been extensively studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have antipsychotic, sedative, and antiemetic effects, making it a promising candidate for the treatment of various psychiatric and neurological disorders. Additionally, pipethiadene has been investigated for its potential use as a probe for studying the dopamine receptor system.
Propiedades
Número CAS |
15053-99-3 |
|---|---|
Nombre del producto |
Pipethiadene |
Fórmula molecular |
C18H19NS2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |
InChI |
InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Clave InChI |
VZWWTHTUQTYAGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
SMILES canónico |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Otros números CAS |
15053-99-3 |
Sinónimos |
1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



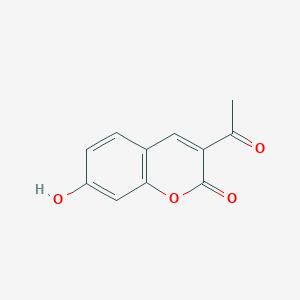
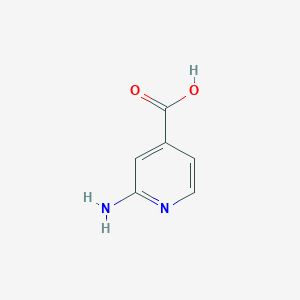
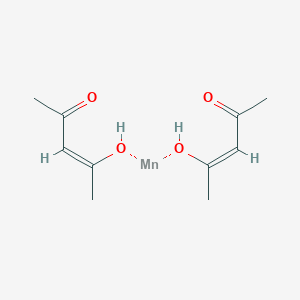
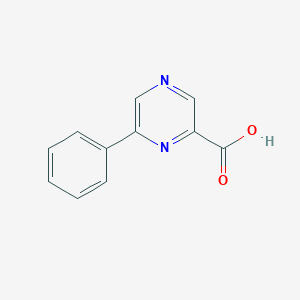
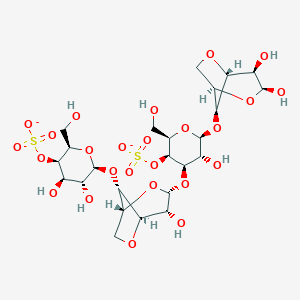
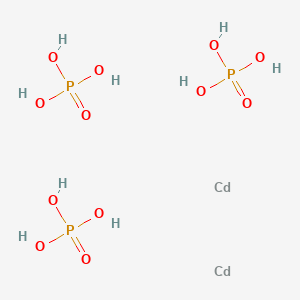
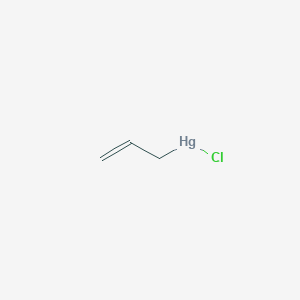
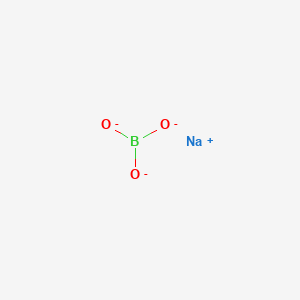
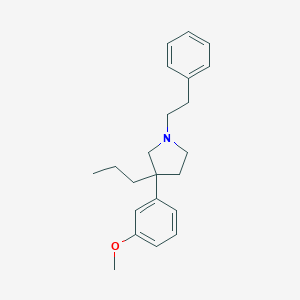
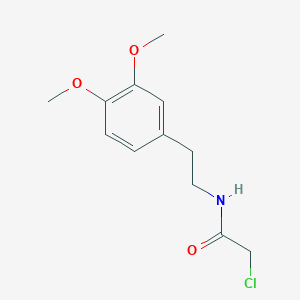
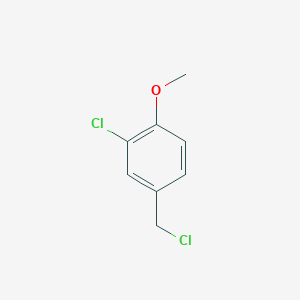
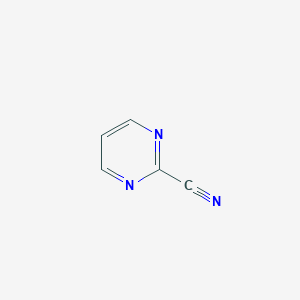
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
